molecular formula C27H24N4OS B11077902 1,5-dimethyl-4-{[(2Z)-3-(4-methylphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

1,5-dimethyl-4-{[(2Z)-3-(4-methylphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B11077902
M. Wt: 452.6 g/mol
InChI Key: VULXEYMQCMPUIL-UHFFFAOYSA-N
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Description

1,5-DIMETHYL-4-{[3-(4-METHYLPHENYL)-4-PHENYL-1,3-THIAZOL-2(3H)-YLIDEN]AMINO}-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound that belongs to the class of pyrazoles This compound is characterized by its unique structure, which includes a thiazole ring and a pyrazolone core

Preparation Methods

The synthesis of 1,5-DIMETHYL-4-{[3-(4-METHYLPHENYL)-4-PHENYL-1,3-THIAZOL-2(3H)-YLIDEN]AMINO}-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE involves multiple steps. One common synthetic route includes the condensation of 4-methylphenyl and phenylthiazole derivatives with hydrazine derivatives under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of automated reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

1,5-DIMETHYL-4-{[3-(4-METHYLPHENYL)-4-PHENYL-1,3-THIAZOL-2(3H)-YLIDEN]AMINO}-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring, using reagents like halogens or alkylating agents. These reactions can lead to the formation of halogenated or alkylated products.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,5-DIMETHYL-4-{[3-(4-METHYLPHENYL)-4-PHENYL-1,3-THIAZOL-2(3H)-YLIDEN]AMINO}-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .

Comparison with Similar Compounds

1,5-DIMETHYL-4-{[3-(4-METHYLPHENYL)-4-PHENYL-1,3-THIAZOL-2(3H)-YLIDEN]AMINO}-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE can be compared with similar compounds such as:

This compound’s unique structure and diverse applications make it a valuable subject of study in multiple scientific disciplines.

Properties

Molecular Formula

C27H24N4OS

Molecular Weight

452.6 g/mol

IUPAC Name

1,5-dimethyl-4-[[3-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-ylidene]amino]-2-phenylpyrazol-3-one

InChI

InChI=1S/C27H24N4OS/c1-19-14-16-22(17-15-19)30-24(21-10-6-4-7-11-21)18-33-27(30)28-25-20(2)29(3)31(26(25)32)23-12-8-5-9-13-23/h4-18H,1-3H3

InChI Key

VULXEYMQCMPUIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CSC2=NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C)C5=CC=CC=C5

Origin of Product

United States

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